molecular formula C5H9NO3 B12061577 N-Acetyl-DL-alanine-3,3,3-d3

N-Acetyl-DL-alanine-3,3,3-d3

Cat. No.: B12061577
M. Wt: 134.15 g/mol
InChI Key: KTHDTJVBEPMMGL-FIBGUPNXSA-N
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Description

N-Acetyl-DL-alanine-3,3,3-d3 is a stable isotope-labeled compound with the chemical formula CD₃CH(NHCOCH₃)CO₂H. Its molecular weight is 134.15 g/mol . This compound is a deuterated derivative of DL-alanine, an α-amino acid commonly found in proteins. The “DL” prefix indicates that it contains both D- and L-enantiomers.

Preparation Methods

Synthetic Routes::

    Deuterium Exchange: N-Acetyl-DL-alanine-3,3,3-d3 can be synthesized by replacing the hydrogen atoms in the alanine molecule with deuterium (³H) atoms. This process involves isotopic exchange reactions using deuterated reagents.

    Chemical Synthesis: A more specific synthetic route would involve acetylating deuterated alanine using acetic anhydride or acetyl chloride.

Industrial Production:: Industrial-scale production typically involves the deuterium exchange method, followed by purification and isolation.

Chemical Reactions Analysis

Reactions::

    Hydrolysis: N-Acetyl-DL-alanine-3,3,3-d3 can undergo hydrolysis to yield deuterated alanine and acetic acid.

    Amide Formation: It can react with amines to form amides.

    Esterification: Reaction with alcohols can lead to ester formation.

Common Reagents and Conditions::

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis.

    Amide Formation: Deuterated amines (e.g., deuterated ammonia or deuterated primary amines).

    Esterification: Deuterated alcohols (e.g., deuterated methanol).

Major Products:: The major products depend on the specific reaction conditions. For hydrolysis, the products are deuterated alanine and acetic acid.

Scientific Research Applications

N-Acetyl-DL-alanine-3,3,3-d3 finds applications in various fields:

    Metabolic Studies: Used as a tracer in metabolic studies to investigate amino acid metabolism.

    Protein Structure and Function: Incorporation into proteins allows researchers to study protein folding, stability, and interactions.

    Pharmacokinetics: Used in drug metabolism studies to track labeled compounds in vivo.

Mechanism of Action

The exact mechanism of action for N-Acetyl-DL-alanine-3,3,3-d3 depends on its specific application. its incorporation into proteins and metabolic pathways contributes to its effects.

Comparison with Similar Compounds

N-Acetyl-DL-alanine-3,3,3-d3 is unique due to its deuterium labeling. Similar compounds include DL-alanine (non-deuterated) and other stable isotope-labeled amino acids.

Remember that this compound serves as a valuable tool in research and provides insights into biological processes.

Properties

Molecular Formula

C5H9NO3

Molecular Weight

134.15 g/mol

IUPAC Name

2-acetamido-3,3,3-trideuteriopropanoic acid

InChI

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/i1D3

InChI Key

KTHDTJVBEPMMGL-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)NC(=O)C

Canonical SMILES

CC(C(=O)O)NC(=O)C

Origin of Product

United States

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